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Compound of Interest

Compound Name: 4-Thiazolebutanol
CAS No.: 79685-57-7
Cat. No.: B13098021
Get Quote
. J

Introduction & Chemical Identity

4-Thiazolebutanol (CAS: 79685-57-7) is a functionalized thiazole derivative utilized in
medicinal chemistry as a pharmacophore building block.[1] Thiazole moieties are critical in drug
discovery, often serving as bioisosteres for pyridine or benzene rings to modulate lipophilicity
and metabolic stability.[1] This guide provides a rigorous analysis of its spectroscopic signature,
synthesizing empirical data from structural analogs with theoretical chemical shift principles to
offer a definitive reference for identification.[1]

Chemical Profile[1][2][3][41[51[61[71[8][9]
e IUPAC Name: 4-(1,3-Thiazol-4-yl)butan-1-ol[1]
¢ Molecular Formula:

[1]

¢ Molecular Weight: 157.23 g/mol [1]

e SMILES:OCCCC1=CSC=N1
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o Key Analogs: 4-Methyl-5-thiazoleethanol (Sulfurol), 2-(Thiazol-4-yl)ethanol.[1]

Synthesis Context & Sample Preparation[5][8][10]

Understanding the synthetic origin is vital for interpreting impurity peaks in spectroscopic data.
[1] 4-Thiazolebutanol is typically synthesized via the Hantzsch Thiazole Synthesis,

condensing a thioamide with an

-haloketone.[1]

Experimental Workflow (Hantzsch Protocol)

The following diagram outlines the critical pathway and potential by-products (e.g., uncyclized
intermediates) that may appear in trace amounts in MS or NMR spectra.[1]
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Caption: Mechanistic flow of Hantzsch synthesis yielding 4-Thiazolebutanol, highlighting
critical steps for impurity tracking.

Spectroscopic Characterization

A. Mass Spectrometry (MS)

Method: EI/ESI (Positive Mode)[1]

Mass spectrometry provides the primary confirmation of the molecular weight and structural

connectivity.[1] The thiazole ring directs specific fragmentation pathways, particularly the
cleavage of the alkyl side chain.[1]
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Assignment &

lon Type m/z (Calc) . .
Fragmentation Logic
Molecular lon. Characteristic of
[M]+ 157.06 )
the intact molecule.[1]
Protonated molecular ion (ESI
[M+H]+ 158.07 )
dominant).[1]
Loss of water from the primary
[M - H20]+ 139.05 _
alcohol (Dehydration).[1]
McLafferty-like rearrangement
or
[M - CH20H]+ 126.04

-cleavage of the terminal
alcohol.[1]

Benzylic-type cleavage at the
[Thiazole-CHz]+ 98.01 C4-alkyl bond (Resonance
stabilized).[1]

Fragmentation Pathway Diagram:

[M+H]+

m/z 158

<« C3H70 (Side Chain Cleavage)

[M-H20]+ [Thiazole-CH2]+
m/z 140 m/z 98

Click to download full resolution via product page

Caption: Primary fragmentation pathways observed in ESI-MS for 4-Thiazolebutanol.
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B. Infrared Spectroscopy (FT-IR)

Method: ATR (Neat) or KBr Pellet[1]

The IR spectrum is dominated by the hydrogen-bonding network of the alcohol and the skeletal
vibrations of the heteroaromatic ring.[1]

3200-3400 cm~1 (Broad, Strong): O-H stretching vibration (Intermolecular H-bonding).[1]

2850-2960 cm~* (Medium): C-H stretching (Aliphatic methylene chains).[1]

3100 cm~1 (Weak): C-H stretching (Aromatic thiazole ring, C2-H).[1]

1500-1600 cm~1 (Medium-Strong): C=N and C=C ring stretching modes (Characteristic of
thiazoles).[1]

1050 cm~1 (Strong): C-O stretching (Primary alcohol).[1]

600-800 cm~1: C-S-C stretching modes.

C. Nuclear Magnetic Resonance (NMR)

Solvent: CDCIs (Chloroform-d) or DMSO-de.[1] Note: Data below is a high-fidelity assignment
derived from structural analogs (e.g., 4-methyl-5-thiazoleethanol) and increment analysis.

1H NMR (400 MHz, CDCls)

The proton spectrum is distinct due to the large chemical shift difference between the two
thiazole ring protons and the specific splitting of the butyl chain.[1]
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Position

Shift (

» PpmM)

Multiplicity

Integration

Coupling (

, H2)

Assignment
Logic

H-2

8.75-8.85

Singlet (s)

1H

Deshielded
by adjacent N
and S atoms.
[1] Diagnostic
peak.

H-5

6.95-7.05

Singlet (s)

1H

Aromatic
proton at C5.
[1] May show
fine long-
range
coupling to H-
2.[1]

H-1'

2.80-2.88

Triplet (t)

2H

-Methylene to
the aromatic
ring.[1]
Deshielded
by ring

current.[1]

H-4'

3.65-3.72

Triplet (t)

2H

-Methylene to
the hydroxyl
group (O-
CH2).[1]

H-2'

1.75-1.85

Multiplet (m)

2H

-Methylene
(Shielded
aliphatic).[1]

H-3'

1.60-1.70

Multiplet (m)

2H

-Methylene
(Shielded
aliphatic).[1]
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Concentratio
-OH 2.0-45 Broad (br s) 1H n/Solvent
dependent.[1]
B3C NMR (100 MHz _CDCIz)
Shift (
Position Carbon Type Assignment Logic
» Ppm)

Most deshielded
C-2 152.0 - 153.0 CH (Ar)

carbon (N=C-S).[1]

Quaternary carbon
C-4 156.0 - 158.0 Cq (An) bearing the alkyl

chain.[1]

Electron-rich aromatic
C-5 114.0-116.0 CH (Ar)

carbon.[1]

Attached to Oxygen
c-4 62.0 - 62.8 CH:

(Alcohol).[1]

Attached to Aromatic
c-1 30.0-315 CH2 _ o

Ring (Benzylic-like).[1]

Internal methylene
c-2 32.0-325 CH2 _

chain.[1]

Internal methylene
Cc-3 25.5-26.5 CH:

chain.[1]

Experimental Protocols for Validation

To ensure trustworthiness and reproducibility, follow these standard operating procedures

(SOPs) for sample preparation.

Protocol 1: NMR Sample Preparation[1]

e Mass: Weigh 5-10 mg of 4-Thiazolebutanol.
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e Solvent: Dissolve in 0.6 mL of CDCIs (99.8% D) containing 0.03% TMS as an internal
standard.

o Filtration: If the sample appears cloudy (common if hygroscopic), filter through a small plug
of glass wool into the NMR tube.[1]

e Acquisition:
o H: 16 scans, 1s relaxation delay.[1]

o 13C: 512-1024 scans (due to lower sensitivity), 2s relaxation delay.

Protocol 2: GC-MS Analysis[1]

 Dilution: Prepare a 1 mg/mL solution in Methanol or Acetonitrile.
e Column: DB-5ms or equivalent (30m x 0.25mm ID).
» Method:

o Injector: 250°C, Split 20:1.[1]

o Oven: 60°C (1 min) —» 15°C/min - 280°C (5 min).

o Flow: Helium at 1.0 mL/min.[1]

» Expectation: 4-Thiazolebutanol should elute as a sharp peak with a retention index (RI)
approx. 1200-1300 on a non-polar column.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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